molecular formula C36H37ClN2O2 B388061 5-{2-[(4-CHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE

5-{2-[(4-CHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE

Cat. No.: B388061
M. Wt: 565.1g/mol
InChI Key: TUPDTCPNTQSZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-{2-[(4-CHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a benzo[a]phenanthridinone core structure, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[(4-CHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multi-step organic reactions. The key steps include:

    Formation of the benzo[a]phenanthridinone core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the 4-chlorophenylmethoxy group: This step involves the substitution of a hydrogen atom on the phenanthridinone core with a 4-chlorophenylmethoxy group using reagents like 4-chlorophenol and a suitable base.

    Attachment of the diethylamino group: This step involves the substitution of a hydrogen atom on the phenanthridinone core with a diethylamino group using reagents like diethylamine and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{2-[(4-CHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents, nucleophiles, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-{2-[(4-CHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-{2-[(4-CHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Binding to receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, altering metabolic pathways.

    Modulation of signaling pathways: The compound may modulate signaling pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

5-{2-[(4-CHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE: can be compared with other similar compounds, such as:

    Benzo[a]phenanthridinone derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activity and applications.

    Phenanthridinone derivatives: These compounds have a similar core structure but lack the benzo[a] ring, resulting in different properties and uses.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C36H37ClN2O2

Molecular Weight

565.1g/mol

IUPAC Name

5-[2-[(4-chlorophenyl)methoxy]-4-(diethylamino)phenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one

InChI

InChI=1S/C36H37ClN2O2/c1-5-39(6-2)26-16-17-28(32(19-26)41-22-23-11-14-25(37)15-12-23)35-34-29(20-36(3,4)21-31(34)40)33-27-10-8-7-9-24(27)13-18-30(33)38-35/h7-19,35,38H,5-6,20-22H2,1-4H3

InChI Key

TUPDTCPNTQSZKJ-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC(=C(C=C1)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C=CC5=CC=CC=C54)OCC6=CC=C(C=C6)Cl

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C=CC5=CC=CC=C54)OCC6=CC=C(C=C6)Cl

Origin of Product

United States

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